
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide” is a chemical compound with the molecular formula C14H21F3N4O2S . It has a molecular weight of 366.40 g/mol . This compound is a derivative of 2,4-diaminoquinazoline .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a pyrazole ring, a piperidine ring, and a quinoline ring . The exact 3D conformer and other structural details can be found in databases like PubChem .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 366.40 g/mol and a computed XLogP3-AA value of 2.4 . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . The compound also has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are both 366.13373159 g/mol . The topological polar surface area of the compound is 86.5 Ų .
科学的研究の応用
Molecular Interaction Studies
The antagonist capabilities of similar compounds to N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide have been studied in the context of CB1 cannabinoid receptor interactions. Through the application of molecular orbital methods and conformational analysis, insights into the binding interactions and structure-activity relationships have been provided, enhancing understanding of antagonist activity at the receptor level. This research underscores the compound's potential in pharmacological modeling and drug design, particularly in targeting cannabinoid receptors (J. Shim et al., 2002).
Synthesis and Characterization
Research into the synthesis, characterization, and in silico molecular docking of polyhydroquinoline scaffolds, incorporating pyrazole and other heterocyclic moieties, has demonstrated the utility of these compounds in generating a diverse array of biologically active substances. These studies contribute to the broader field of medicinal chemistry by providing new routes to compounds with potential antibacterial, antitubercular, and antimalarial activities. The development of novel synthetic methodologies enhances the repertoire of available compounds for biological evaluation and potential therapeutic applications (Nirav H. Sapariya et al., 2017).
Antimicrobial and Anticancer Activities
The synthesis and evaluation of heterocyclic carboxamides, structurally related to N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide, highlight the pursuit of new antipsychotic agents with minimized side effects. These compounds, tested for their affinity to various receptors and their in vivo activity, exemplify the ongoing search for safer and more effective treatments in mental health. Additionally, the exploration of fluoroquinolone-based compounds for antimicrobial and anticancer properties showcases the breadth of research activities aimed at discovering novel therapeutic agents (M. H. Norman et al., 1996).
Antitubercular Properties
The investigation into pyrazinamide Mannich bases and their antitubercular properties underscores a focused approach to combat tuberculosis. By synthesizing and evaluating the efficacy of these compounds against Mycobacterium tuberculosis, researchers contribute to the development of new treatments against this devastating disease. The identification of compounds with significant in vitro and in vivo activity against both drug-sensitive and drug-resistant strains of M. tuberculosis is a crucial step towards addressing the global challenge of tuberculosis (D. Sriram et al., 2006).
作用機序
This compound has been evaluated as a PAK4 inhibitor . PAK4 is a protein kinase involved in various cellular processes, including cell proliferation, migration, and invasion . Therefore, inhibitors of PAK4, like this compound, could potentially have therapeutic applications in conditions where these processes are dysregulated, such as in cancer .
特性
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-20-11-16(15-3-1-2-4-17(15)23-20)21(28)22-14-7-9-26(10-8-14)19-12-18(24-25-19)13-5-6-13/h1-4,11-14H,5-10H2,(H,22,28)(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQWLGBAVDULCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CC(=O)NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-hydroxyquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-Fluoro-3-(trifluoromethyl)phenyl]amino}ethan-1-ol](/img/structure/B2611027.png)
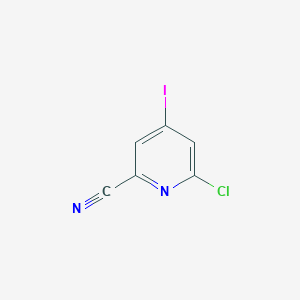
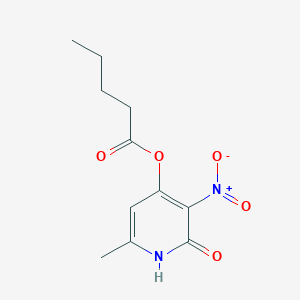
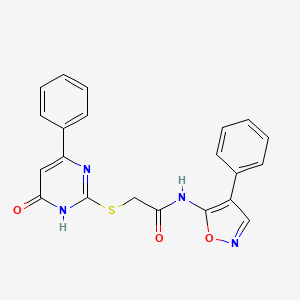
![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(2-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2611037.png)
![N'-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylbenzenesulfonohydrazide](/img/structure/B2611038.png)
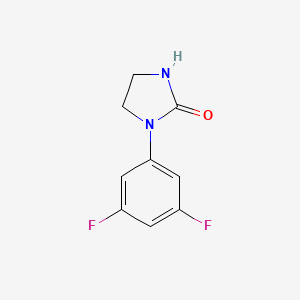
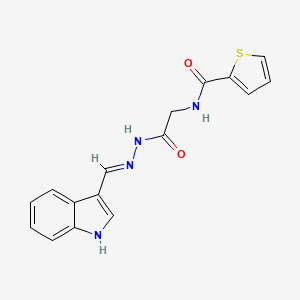
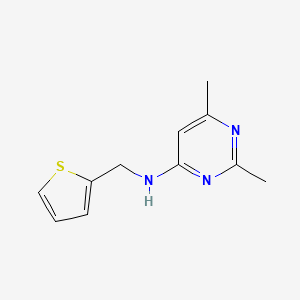

![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)
![2-[[1-(Pyridine-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2611047.png)